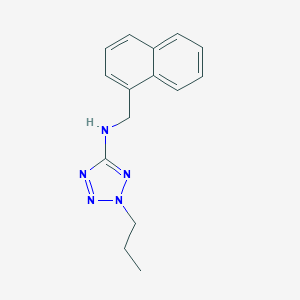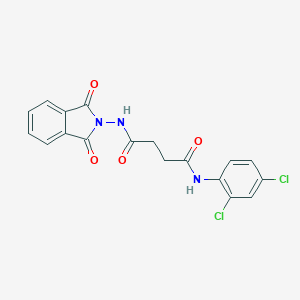![molecular formula C19H24N2O2S B276790 N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathway of B-cells, which play a critical role in the immune system. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Mechanism Of Action
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide works by inhibiting BTK, a key protein in the B-cell signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been shown to have significant biochemical and physiological effects on B-cell malignancies. In preclinical studies, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to inhibit BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cell lymphoma cell lines. In clinical trials, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be effective in inducing partial or complete responses in patients with relapsed or refractory CLL and NHL.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has also been shown to be well-tolerated in clinical trials, with manageable side effects. However, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has some limitations for lab experiments, including its low solubility and stability in aqueous solutions, which can make it difficult to administer and store.
Future Directions
There are several future directions for research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of research is the exploration of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Additionally, there is ongoing research on the potential use of N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in treating various B-cell malignancies. Its specificity for BTK and manageable side effects make it a promising candidate for further development in combination therapies and in other B-cell malignancies. Ongoing research on N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide and its potential use in combination with other agents will continue to advance our understanding of its mechanism of action and therapeutic potential.
Synthesis Methods
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide is synthesized by a multistep process that involves the coupling of two key intermediates, 4,5-dimethyl-2-thiophenecarboxylic acid and N-(3-aminopropyl)-4-methylbenzamide, followed by acetylation and isopropylation of the amine group. The final product is obtained through a purification process involving column chromatography and recrystallization.
Scientific Research Applications
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating B-cell malignancies. In a phase I clinical trial, N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was found to be well-tolerated and showed promising results in patients with relapsed or refractory CLL and NHL. N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide was also found to be effective in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cell lines.
properties
Product Name |
N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide |
|---|---|
Molecular Formula |
C19H24N2O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[3-[[acetyl(propan-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)21(15(5)22)11-17-13(3)14(4)24-19(17)20-18(23)16-9-7-6-8-10-16/h6-10,12H,11H2,1-5H3,(H,20,23) |
InChI Key |
XZNFHFQKJCZMOD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(SC(=C1CN(C(C)C)C(=O)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)




![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)


![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)